2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE is a complex organic compound that features both isoxazole and pyrazole moieties. Isoxazole and pyrazole are five-membered heterocyclic compounds containing nitrogen and oxygen atoms, which are known for their diverse biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the isoxazole and pyrazole intermediates. The isoxazole ring can be synthesized through cyclization reactions involving propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers . The pyrazole ring can be synthesized via cyclocondensation of acetylenic ketones with hydrazines .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and pyrazole rings can bind to active sites of enzymes, inhibiting their activity or modulating receptor functions. This interaction can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles.
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3(5)-substituted pyrazoles.
Uniqueness
2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to the combination of both isoxazole and pyrazole moieties in a single molecule. This dual functionality allows it to interact with multiple biological targets, potentially leading to synergistic effects and enhanced therapeutic potential .
Properties
Molecular Formula |
C22H20N4O3 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-pyrazol-1-ylphenyl)benzamide |
InChI |
InChI=1S/C22H20N4O3/c1-15-20(16(2)29-25-15)14-28-21-7-4-3-6-19(21)22(27)24-17-8-10-18(11-9-17)26-13-5-12-23-26/h3-13H,14H2,1-2H3,(H,24,27) |
InChI Key |
BHWFCGUNWNSYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.